Ryyrik
Overview
Description
Ryyrik is a useful research compound. Its molecular formula is C44H70N14O9 and its molecular weight is 939.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biochemical and Pharmacological Research
Ryyrik, particularly Ac-RYYRIK-NH2, has been studied extensively in the context of biochemical and pharmacological research. It's known for its selective binding to the nociceptin opioid receptor (NOPr). Studies have shown that hybrid peptides, combining regions of nociceptin and this compound related sequences, exhibit varied binding affinities and pharmacological properties. For example, certain analogues displayed higher affinity for the NOP receptor than their parent compounds N/OFQ or Ac‐this compound‐NH2 in receptor binding assays. Some peptides, like P2 and P3, behaved as full agonists, while others exhibited partial agonist properties (Erdei et al., 2019).
In Vitro and In Vivo Pharmacological Characterization
Further research has detailed the in vitro and in vivo pharmacological features of NOP receptor ligands like Ac-RYYRIK-ol. This ligand was found to have a higher degradation half-life than Ac-RYYRIK-NH2 and showed both agonist and antagonist actions depending on the biological system used for testing. For instance, it exhibited agonist activity in the isolated mouse colon and antagonistic effects in the mouse vas deferens assay (Gündüz et al., 2006).
Receptor Binding and Antagonistic Properties
Studies have also focused on the receptor binding and antagonistic properties of Ac-RYYRIK-ol and related compounds. Ac-RYYRIK-ol was identified as a high-affinity peptide antagonist for the nociceptin receptor, which could have implications for the development of new analgesic and antineuropathic drugs. This research underscores the potential of these compounds in clinical applications related to pain management (Inamine et al., 2014).
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70N14O9/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBBVZGQADABSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70N14O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
939.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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